molecular formula C18H18N6O B5549381 2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No. B5549381
M. Wt: 334.4 g/mol
InChI Key: DJMHPRIHBMYXHA-UHFFFAOYSA-N
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Description

Pyrazolo[1,5-a]pyrimidine derivatives are a class of compounds that have garnered interest in medicinal chemistry for their diverse biological activities. The general fascination with these compounds stems from their structural similarity to purines, which are integral to many biological processes. This structural resemblance allows them to interact with a variety of biological targets, making them valuable scaffolds in drug discovery.

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidine derivatives often involves multistep synthetic routes starting from simple precursors such as pyrazoles or pyrimidines. Common synthetic strategies include the cyclization of amino-pyrazoles with β-diketones or the reaction of pyrazole derivatives with halogenated compounds in the presence of bases. These methods allow for the introduction of diverse substituents, enabling the exploration of structure-activity relationships within this chemical space (Elnagdi et al., 1977).

Molecular Structure Analysis

The molecular structure of pyrazolo[1,5-a]pyrimidine derivatives is characterized by the presence of two fused heterocyclic rings. X-ray diffraction studies of these compounds reveal that substituents on the pyrazolo and pyrimidine rings can significantly influence the overall molecular conformation, which in turn affects their biological activity and interaction with target proteins. Crystallographic studies provide insights into the regioselectivity of reactions and the stabilization of certain tautomeric forms, which are crucial for understanding the reactivity and biological activity of these compounds (Amarasekara et al., 2009).

Scientific Research Applications

Antitumor and Antimicrobial Activities

Enaminones as Building Blocks : Novel N-arylpyrazole-containing enaminones were synthesized and showed cytotoxic effects against human breast and liver carcinoma cell lines comparable to 5-fluorouracil. Additionally, some products demonstrated antimicrobial activity, suggesting potential as antitumor and antimicrobial agents (S. Riyadh, 2011).

Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Reactivity and Potential Ligands : A series of pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6-ones were synthesized, potentially acting as benzodiazepine receptor ligands, indicating their relevance in neurological research and drug development (F. Bruni et al., 1994).

Anticancer and Anti-inflammatory Agents

Novel Pyrazolopyrimidines Derivatives : A novel series of pyrazolopyrimidines were synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. This study provides insights into the structure-activity relationship, highlighting their potential as therapeutic agents (A. Rahmouni et al., 2016).

Antiinflammatory Drug Development

Nonsteroidal Antiinflammatory Pyrazolopyrimidines : The synthesis of pyrazolo[1,5-a]pyrimidines revealed compounds with significant antiinflammatory properties and low to nonexistent ulcerogenic activity, providing a foundation for the development of safer antiinflammatory drugs (G. Auzzi et al., 1983).

Phosphodiesterase Inhibitors

Cyclic GMP Phosphodiesterase Inhibitory Activity : A series of 6-phenylpyrazolo[3,4-d]pyrimidones were identified as specific inhibitors of cGMP specific (type V) phosphodiesterase, exhibiting antihypertensive activity and potential for treating various cardiovascular conditions (B. Dumaitre & N. Dodic, 1996).

Mechanism of Action

The mechanism of action would depend on the biological activity of the compound. Many drugs with similar structures work by interacting with enzymes or receptors in the body .

Future Directions

The future research directions would likely depend on the biological activity of this compound. If it shows promise as a drug, for example, it could be further tested in preclinical and clinical trials .

properties

IUPAC Name

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N6O/c1-11-9-16-20-15(14-7-5-4-6-8-14)10-17(24(16)23-11)19-12(2)18-22-21-13(3)25-18/h4-10,12,19H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJMHPRIHBMYXHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1)N=C(C=C2NC(C)C3=NN=C(O3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[1-(5-methyl-1,3,4-oxadiazol-2-yl)ethyl]-5-phenylpyrazolo[1,5-a]pyrimidin-7-amine

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